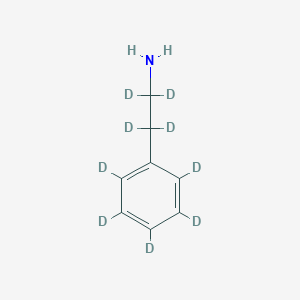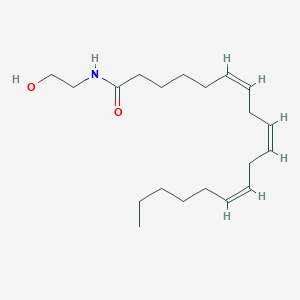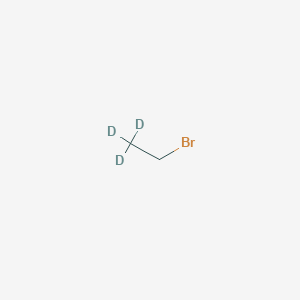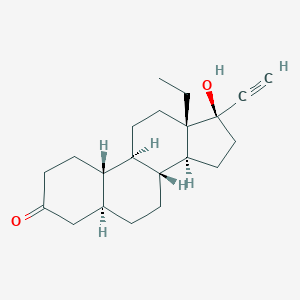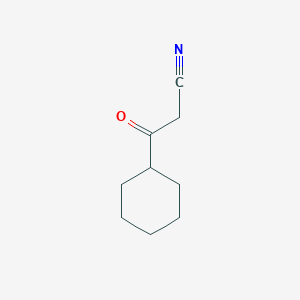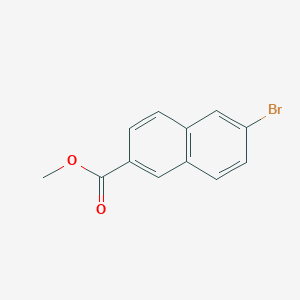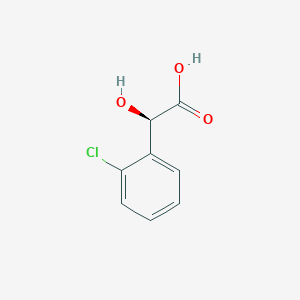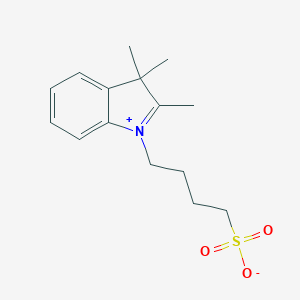
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of related indolium compounds often involves multi-step organic reactions including alkylation, sulfonation, and coupling reactions. For instance, the synthesis of a highly water-soluble tetrazolium salt was achieved through sulfonation, diazotization, coupling, and oxidation processes, showcasing a potential methodology that could be adapted for the synthesis of indolium salts (W. Rui, 2010). Similarly, the preparation of 1,3-dibutyl-2,4,5-trimethyl-imidazolium salts via alkylation and subsequent reactions hints at the versatility and complexity of synthesizing substituted indolium salts (T. Peppel & M. Köckerling, 2010).
Molecular Structure Analysis
The molecular structure of indolium derivatives is characterized by spectroscopic methods such as UV-VIS, IR, and NMR, providing insights into their electronic and spatial configuration. For example, the characterization of 3-H-indolo-2-dimethinehemicyanine dyes revealed structural insights based on NMR data, showing electron delocalization through the cationic polymethine chain, which is a feature of hemicyanine dyes (C. Gaspar, I. Panea & I. Bâldea, 2007).
Chemical Reactions and Properties
Indolium salts participate in various chemical reactions, offering a wide range of chemical properties. The reaction of 2,3,3-trimethyl-3H-indole with haloacetic acid amides, for example, leads to the formation of indolium salts that can convert into imidazo[1,2-a]indol-2-one derivatives, demonstrating their reactivity and potential for generating a diverse array of compounds (Yu. A. Degutis, A. A. Schachkus & A. G. Urbonavichyus, 1985).
Physical Properties Analysis
The physical properties of indolium salts, such as solubility, crystal structure, and thermal stability, are crucial for their applications. The crystal structure and solubility of such salts can be determined through X-ray diffraction and solvatochromic behavior studies, which help in understanding their aggregation behavior in solution (Hans v Berlepsch & C. Böttcher, 2015).
Chemical Properties Analysis
The chemical properties of indolium salts, including their reactivity, catalytic activity, and potential as ionic liquids, have been extensively studied. For example, new and novel ionic liquids based on 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate have been developed as recyclable and eco-benign catalysts for chemoselective protection and deprotection reactions, showcasing the versatility and utility of indolium-based compounds in synthetic chemistry (N. G. Khaligh, 2011).
Aplicaciones Científicas De Investigación
Synthesis of Derivatives : It can be used to synthesize methyl derivatives of pyrimido[1,2-a]indol-2-one, which can be interconverted with acids and bases (Shachkus & Degutite, 1986).
Formation of Salts : The reaction of 2,3,3-trimethyl-3H-indole with haloacetic acid amides forms 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts, convertible into imidazo[1,2-a]indol-2 (Degutis et al., 1985).
Chemical Research Synthesis : 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium chloride is useful in synthesizing various derivatives, such as 9a-(2-arylethenyl)-1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]-indol-2-ones (Šačkus et al., 2000).
Pharmaceutical Applications : Indolium and benzothiazolium pentamethine salts display high affinity for sulphated steroids, like cholesterol sulphate, and might inhibit breast carcinoma growth in mouse models (Kejík et al., 2015).
Optical Activity & Charge Carriers : Polymethine dyes synthesized from 2,3,3-trimethyl-3H-indolium can exhibit second-order nonlinear optical activity and can photochemically generate mobile charge carriers (Khokhlova et al., 2004).
Halide Sensing : The immobilized indolium salt in a Quattro copolymer sensor is sensitive to modest bromide and iodide concentrations, potentially allowing continuous monitoring of halides in industrial and medical applications (Geddes, 2000).
Corrosion Inhibition : Newly synthesized indolium-based ionic liquids with bromide as an anionic head are more efficient in inhibiting mild steel corrosion than those with iodide (Ahmed et al., 2019).
Propiedades
IUPAC Name |
4-(2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-20(17,18)19/h4-5,8-9H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNXDHCAMPMVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440117 | |
| Record name | SBB042435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt | |
CAS RN |
54136-26-4 | |
| Record name | SBB042435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



